Vinylbutyraldehydlosung

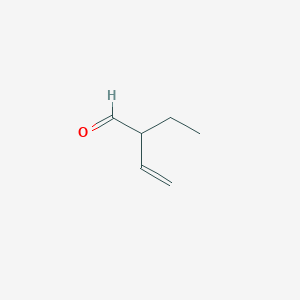

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27598-96-5 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2-ethylbut-3-enal |

InChI |

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5-6H,1,4H2,2H3 |

InChI Key |

CBECDWUDYQOTSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Umfassender technischer Leitfaden zur Synthese von Polyvinylbutyral durch Acetalisierung von Polyvinylalkohol

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Polyvinylbutyral (PVB) ist ein vielseitiges Harz, das durch die säurekatalysierte Acetalisierung von Polyvinylalkohol (PVA) mit n-Butyraldehyd hergestellt wird.[1][2][3] Die einzigartigen Eigenschaften von PVB, wie hervorragende Haftung, optische Klarheit, Zähigkeit und Flexibilität, machen es zu einem unverzichtbaren Polymer in einer Vielzahl von Anwendungen, einschließlich Verbundsicherheitsglas, Beschichtungen, Klebstoffen und als Bindemittel in verschiedenen industriellen Prozessen.[4] Die Steuerung der Syntheseparameter ist entscheidend für die Anpassung der endgültigen Eigenschaften des PVB, um spezifische Anwendungsanforderungen zu erfüllen.

Dieser technische Leitfaden bietet einen detaillierten Überblick über die Synthese von PVB, einschließlich detaillierter experimenteller Protokolle, einer Zusammenfassung quantitativer Daten und einer visuellen Darstellung des Arbeitsablaufs.

Chemische Grundlagen der Synthese

Die Synthese von PVB ist eine polymeranaloge Reaktion, bei der die Hydroxylgruppen des Polyvinylalkohols mit Butyraldehyd unter sauren Bedingungen zu cyclischen Acetalstrukturen reagieren.[1] Die Reaktion verläuft typischerweise nicht vollständig, so dass ein gewisser Anteil an restlichen Hydroxyl- und Acetatgruppen im Polymer verbleibt.[2] Das Verhältnis dieser funktionellen Gruppen bestimmt maßgeblich die physikalischen und chemischen Eigenschaften des resultierenden PVB, wie Löslichkeit, Glasübergangstemperatur und Haftvermögen.[5][6]

Die grundlegende Reaktionsgleichung lautet wie folgt:

Wobei m, p und q die molaren Anteile der Butyral-, Hydroxyl- und Acetylgruppen im Polymerrückgrat darstellen.

Experimentelle Protokolle

Nachfolgend werden detaillierte experimentelle Protokolle basierend auf Literaturbeispielen vorgestellt. Diese Protokolle dienen als Ausgangspunkt für die Laborsynthese von PVB.

Protokoll 1: Synthese in einem organischen Lösungsmittel (Homogenphasenmethode)

Dieses Protokoll basiert auf der in der Patentliteratur beschriebenen Methode, bei der die Reaktion in einem organischen Lösungsmittel durchgeführt wird, um ein homogenes Reaktionssystem aufrechtzuerhalten.[6]

Materialien:

-

Polyvinylalkohol (PVA), Sorte 1799 (charakterisiert durch seinen Polymerisationsgrad und Hydrolysegrad)

-

N-Methylpyrrolidon (NMP)

-

Konzentrierte Salzsäure (HCl)

-

n-Butyraldehyd

-

Entionisiertes Wasser

-

Ammoniaklösung

Verfahren:

-

Auflösung des PVA: 5,00 g PVA-Harz (Sorte 1799) werden in 95,00 g NMP gegeben. Die Mischung wird 5 Stunden lang bei 70 °C gerührt, bis sich das PVA vollständig aufgelöst hat und eine klare, viskose Lösung entsteht.

-

Katalysatorzugabe: Die Lösung wird auf 25 °C abgekühlt. Anschließend werden 1,25 g konzentrierte Salzsäure unter Rühren zugegeben. Es ist wichtig, den Katalysator gleichmäßig in der Polymerlösung zu verteilen.

-

Acetalisierung: Die Temperatur wird auf 60 °C erhöht. 4,00 g n-Butyraldehyd werden über einen Zeitraum von 60 Minuten langsam zugetropft. Die Reaktion wird bei dieser Temperatur für 8 Stunden fortgesetzt.

-

Fällung: Nach Abschluss der Reaktion wird die Reaktionslösung in 200 ml einer basischen wässrigen Lösung (pH=10, hergestellt mit Ammoniaklösung) gegossen, um das PVB-Harz auszufällen und den Säurekatalysator zu neutralisieren.

-

Reinigung und Trocknung: Das ausgefallene PVB wird abfiltriert und mehrmals mit entionisiertem Wasser gewaschen, um restliches NMP, nicht umgesetzten Aldehyd und Salze zu entfernen. Das gereinigte Produkt wird pulverisiert und im Vakuum getrocknet, um ein feines, weißes Pulver zu erhalten.[6]

Protokoll 2: Synthese in wässrigem Medium (Fällungsmethode)

Dieses Protokoll beschreibt die industriell relevantere Fällungsmethode, bei der die Reaktion in Wasser stattfindet und das entstehende PVB aus der Lösung ausfällt.[2]

Materialien:

-

Polyvinylalkohol (PVA)

-

Reines Wasser

-

n-Butyraldehyd

-

Salzsäure (HCl)

-

Natriumhydroxidlösung (NaOH)

Verfahren:

-

Auflösung des PVA: Eine wässrige PVA-Lösung mit einer Massenkonzentration von 6-9% wird durch Auflösen von PVA in reinem Wasser bei 90-99 °C hergestellt.[4]

-

Abkühlen und Mischen: Die PVA-Lösung wird auf 50-60 °C abgekühlt und in einen Reaktionskessel überführt. Unter Rühren wird die Lösung weiter auf 35-45 °C abgekühlt, und n-Butyraldehyd wird zugegeben, um eine homogene Mischung zu erhalten.[4]

-

Katalyse und Reaktion: Wenn die Temperatur der Mischung 20-25 °C erreicht, wird Salzsäure als Katalysator zugegeben.[4] Die Temperatur wird dann auf 80-90 °C erhöht und für eine bestimmte Zeit gehalten, um die Acetalisierung zu vervollständigen.[4] Während der Reaktion fällt das PVB als feine Partikel aus der Lösung aus.

-

Neutralisation und Reinigung: Nach der Reaktion wird die Lösung mit Natriumhydroxidlösung neutralisiert.[4]

-

Aufarbeitung: Das ausgefallene PVB-Harz wird durch Zentrifugation abgetrennt, mit reinem Wasser gewaschen und anschließend getrocknet, um das Endprodukt zu erhalten.[4]

Quantitative Datenzusammenfassung

Die Eigenschaften des synthetisierten PVB hängen stark von den Reaktionsparametern ab. Die folgende Tabelle fasst quantitative Daten aus verschiedenen experimentellen Beispielen zusammen.

| Parameter | Beispiel 1[6] | Beispiel 2[6] | Beispiel 3[6] | Beispiel 4[6] |

| Ausgangsmaterialien | ||||

| PVA-Typ | 2699 | 1799 | 1799 | 0599/1799 (1:1) |

| PVA-Menge (g) | 2.50 | 5.00 | 5.00 | 5.00 |

| Lösungsmittel | NMP | NMP | NMP | NMP |

| Lösungsmittelmenge (g) | 97.50 | 95.00 | 95.00 | 95.00 |

| n-Butyraldehyd (g) | 2.00 | 4.00 | 3.75 | 3.75 |

| Katalysator | Konzentrierte HCl | Konzentrierte HCl | Konzentrierte HCl | Konzentrierte HCl |

| Katalysatormenge (g) | 0.08 | 1.25 | 0.75 | 0.75 |

| Reaktionsbedingungen | ||||

| Reaktionstemperatur (°C) | 50 | 60 | 60 | 60 |

| Reaktionszeit (Stunden) | 4 | 8 | 10 | 10 |

| Produkteigenschaften | ||||

| Ausbeute (g) | 4.0 | 8.4 | 8.2 | 8.0 |

| Acetalisierungsgrad (%) | 92.9 | 93.9 | 90.1 | 88.02 |

| Viskosität (mPas) | 80.05 | 70.23 | 68.51 | 65.36 |

| Transparenz (%) | 90.5 | 98.6 | 98.2 | 98.1 |

| Trübung (%) | 0.3 | 0.2 | 0.2 | 0.2 |

Visualisierung des Syntheseprozesses

Die folgende Grafik veranschaulicht den allgemeinen Arbeitsablauf für die Synthese von Polyvinylbutyral nach der Fällungsmethode.

Abbildung 1: Allgemeiner Arbeitsablauf der PVB-Synthese

Einfluss der Reaktionsparameter auf die Produkteigenschaften

Die gezielte Einstellung der PVB-Eigenschaften erfordert ein tiefes Verständnis des Einflusses der verschiedenen Reaktionsparameter.

-

Molekulargewicht des PVA: Das Molekulargewicht des Ausgangs-PVA beeinflusst direkt das Molekulargewicht des resultierenden PVB und damit dessen mechanische Eigenschaften wie Zugfestigkeit und Zähigkeit.

-

Hydrolysegrad des PVA: Der Anteil der verbleibenden Acetatgruppen im PVA beeinflusst die Löslichkeit und die Haftungseigenschaften des Endprodukts.

-

Verhältnis von Aldehyd zu PVA: Ein höheres Verhältnis von Butyraldehyd zu PVA führt im Allgemeinen zu einem höheren Acetalisierungsgrad.[7]

-

Katalysatorkonzentration: Die Konzentration des Säurekatalysators beeinflusst die Reaktionsgeschwindigkeit. Eine zu hohe Konzentration kann jedoch zu unerwünschten Nebenreaktionen und einer Verfärbung des Produkts führen.

-

Temperatur und Reaktionszeit: Die Temperatur und die Dauer der Reaktion steuern den Fortschritt der Acetalisierung. Typischerweise wird ein Temperaturprofil verwendet, das mit einer niedrigeren Temperatur beginnt und allmählich ansteigt, um die Partikelgröße und -morphologie zu kontrollieren.[1]

-

Rühren und Mischen: Eine effiziente Durchmischung ist entscheidend, um eine homogene Reaktion zu gewährleisten und die Agglomeration der ausfallenden PVB-Partikel zu kontrollieren.

Fazit

Die Synthese von Polyvinylbutyral durch Acetalisierung von Polyvinylalkohol ist ein gut etablierter, aber dennoch hochgradig anpassbarer Prozess. Durch die sorgfältige Kontrolle der Reaktionsbedingungen und die Auswahl geeigneter Ausgangsmaterialien können Forscher und Produktentwickler PVB-Harze mit einem breiten Spektrum an Eigenschaften herstellen, die auf die spezifischen Anforderungen ihrer Anwendungen zugeschnitten sind. Die in diesem Leitfaden bereitgestellten Protokolle und Daten bieten eine solide Grundlage für die weitere Forschung und Entwicklung auf diesem Gebiet.

References

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. Production Process of Polyvinyl Butyral Resin-www.elephchem.com [elephchem.com]

- 3. pvasupplier.com [pvasupplier.com]

- 4. CN104193859A - Synthesis method of high-density polyvinyl butyral resin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102690379A - Method for preparing polyvinyl butyral high-polymer resin - Google Patents [patents.google.com]

- 7. Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

Leitfaden zur Löslichkeit von Polyvinylbutyral in organischen Lösungsmitteln

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet einen detaillierten Überblick über die Löslichkeit von Polyvinylbutyral (PVB) in verschiedenen organischen Lösungsmitteln. Das Verständnis der Löslichkeitseigenschaften von PVB ist für eine Vielzahl von Anwendungen entscheidend, von der Formulierung von Lacken und Klebstoffen bis hin zur Entwicklung von Wirkstoffabgabesystemen.

Einleitung

Polyvinylbutyral ist ein thermoplastisches Harz, das durch die Reaktion von Polyvinylalkohol mit Butyraldehyd hergestellt wird.[1][2] Die resultierende Polymerstruktur enthält Butyral-, Acetyl- und Hydroxylgruppen. Das Verhältnis dieser funktionellen Gruppen, insbesondere der Acetalisierungsgrad, bestimmt maßgeblich die physikalischen und chemischen Eigenschaften des Polymers, einschließlich seiner Löslichkeit.[1][3] PVB ist bekannt für seine hervorragende Haftung, Zähigkeit und filmbildenden Eigenschaften.[1][4]

Faktoren, die die Löslichkeit von PVB beeinflussen

Die Löslichkeit von PVB wird von mehreren Faktoren beeinflusst:

-

Acetalisierungsgrad: Dies ist der wichtigste Faktor.[1][3] Ein hoher Acetalisierungsgrad führt zu einer besseren Löslichkeit in unpolaren Lösungsmitteln, während ein niedriger Acetalisierungsgrad (und damit ein höherer Anteil an freien Hydroxylgruppen) die Löslichkeit in polaren Lösungsmitteln wie Alkoholen begünstigt.[1][2]

-

Molekulargewicht: PVB-Typen mit niedrigerem Molekulargewicht weisen tendenziell eine höhere Löslichkeit und eine niedrigere Viskosität in Lösung auf.[3]

-

Lösungsmitteltyp: PVB ist in einer Vielzahl von organischen Lösungsmitteln löslich, darunter Alkohole, Ketone und Ester.[5] In aromatischen Kohlenwasserstoffen ist es oft nur teilweise löslich und in aliphatischen Kohlenwasserstoffen unlöslich.[5]

-

Lösungsmittelgemische: Die Verwendung von Lösungsmittelgemischen, wie z. B. Ethanol und Toluol, kann die Viskosität der Lösung senken.[3][5]

-

Temperatur: Eine Erhöhung der Temperatur kann die Lösungsgeschwindigkeit erhöhen.[3]

-

Wassergehalt: Ein geringer Wassergehalt (bis zu 10 %) in alkoholischen Lösungen kann die Viskosität beeinflussen.[3] Ein Wassergehalt von 2 bis 3 Gew.-% kann die Wasserstoffbrückenbindungsstärke von Alkohollösungsmitteln erhöhen und die Löslichkeit von PVB unterstützen.[5]

Quantitative Löslichkeitsdaten

Die Löslichkeit von PVB in verschiedenen organischen Lösungsmitteln ist in der folgenden Tabelle zusammengefasst. Die Daten sind qualitativer Natur, da exakte quantitative Werte stark vom spezifischen PVB-Typ (Acetalisierungsgrad, Molekulargewicht) und den Umgebungsbedingungen abhängen.

| Lösungsmittelklasse | Lösungsmittelbeispiel | Löslichkeit von PVB | Anmerkungen |

| Alkohole | Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol | Löslich | Methanol kann bei hohem Acetalisierungsgrad weniger wirksam sein.[4][5] |

| Ketone | Aceton, Methylethylketon (MEK) | Löslich bis teilweise löslich | Die Löslichkeit nimmt mit steigendem Acetalisierungsgrad zu.[5][6] |

| Ester | Ethylacetat | Löslich bis teilweise löslich | Die Löslichkeit nimmt mit steigendem Acetalisierungsgrad zu.[5][6] |

| Glykolether | Cellosolve | Löslich | [5] |

| Aromatische Kohlenwasserstoffe | Toluol, Xylol | Teilweise löslich | Wird oft in Mischungen mit Alkoholen verwendet.[3][5] |

| Aliphatische Kohlenwasserstoffe | Hexan, Heptan | Unlöslich | [5] |

| Wasser | Unlöslich | PVB mit sehr niedrigem Acetalisierungsgrad kann wasserlöslich sein.[1][2][3] |

Experimentelle Protokolle zur Bestimmung der Löslichkeit

Zur Bestimmung der Löslichkeit und der Löslichkeitsparameter von PVB werden verschiedene Methoden eingesetzt.

Turbidimetrische Titration

Bei dieser Methode wird ein Nichtlösungsmittel langsam zu einer Polymerlösung gegeben, bis eine Trübung auftritt. Der Punkt, an dem die Trübung einsetzt, liefert Informationen über die Löslichkeit des Polymers. Diese Methode wird zur Bestimmung der Hansen-Löslichkeitsparameter verwendet.[7][8]

Methodik:

-

Herstellung einer verdünnten PVB-Lösung in einem guten Lösungsmittel.

-

Titration dieser Lösung mit einem Nichtlösungsmittel unter konstantem Rühren.

-

Kontinuierliche Messung der Trübung der Lösung mit einem Turbidimeter oder Spektrophotometer.

-

Der Punkt, an dem eine signifikante Zunahme der Trübung beobachtet wird, ist der Endpunkt der Titration.

-

Die für die Ausfällung des Polymers erforderliche Menge an Nichtlösungsmittel wird aufgezeichnet.

-

Die Hansen-Löslichkeitsparameter können dann aus den Daten mehrerer Titrationen mit verschiedenen Nichtlösungsmitteln berechnet werden.

Messung der intrinsischen Viskosität

Die intrinsische Viskosität einer Polymerlösung steht in Beziehung zur Wechselwirkung zwischen Polymer und Lösungsmittel. Eine höhere intrinsische Viskosität deutet auf eine stärkere Polymer-Lösungsmittel-Wechselwirkung und damit auf eine bessere Löslichkeit hin.[8]

Methodik:

-

Herstellung einer Reihe von PVB-Lösungen unterschiedlicher Konzentration in dem zu untersuchenden Lösungsmittel.

-

Messung der Viskosität jeder Lösung bei einer konstanten Temperatur mit einem Viskosimeter (z. B. Ubbelohde-Viskosimeter).

-

Berechnung der relativen und spezifischen Viskosität für jede Konzentration.

-

Extrapolation der reduzierten Viskosität (spezifische Viskosität/Konzentration) auf eine Konzentration von Null, um die intrinsische Viskosität zu erhalten.

-

Ein Vergleich der intrinsischen Viskositätswerte in verschiedenen Lösungsmitteln gibt Aufschluss über die relative Löslichkeit.

Dynamische Dampfsorptionsanalyse (DVS)

Diese Methode misst die Menge an Lösungsmitteldampf, die von einer Polymerprobe bei einer bestimmten Temperatur und einem bestimmten Dampfdruck absorbiert wird. Sie ist besonders nützlich für die Untersuchung der Wechselwirkung von PVB mit Wasserdampf.[9][10]

Methodik:

-

Eine PVB-Probe wird in einer DVS-Apparatur platziert.

-

Die Probe wird einem kontrollierten Fluss von Lösungsmitteldampf (oft in einem Trägergas wie Stickstoff) ausgesetzt.

-

Die Massenänderung der Probe aufgrund der Sorption des Lösungsmittels wird über die Zeit gemessen.

-

Die relative Luftfeuchtigkeit oder der Dampfdruck wird schrittweise erhöht, und die Gleichgewichtssorptionsmasse wird bei jedem Schritt bestimmt.

-

Die resultierende Sorptionsisotherme liefert quantitative Informationen über die Löslichkeit des Dampfes im Polymer.

Visualisierungen

Logische Beziehung: Einfluss des Acetalisierungsgrades auf die Löslichkeit

Abb. 1: Einfluss des Acetalisierungsgrades auf die Löslichkeit von PVB.

Experimenteller Arbeitsablauf: Bestimmung der Löslichkeit

Abb. 2: Allgemeiner Arbeitsablauf zur Bestimmung der Polymerlöslichkeit.

References

- 1. Polyvinylbutyral | PVB | TER Chemicals [terchemicals.com]

- 2. Polyvinylbutyral – Wikipedia [de.wikipedia.org]

- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. tri-iso.com [tri-iso.com]

- 5. Introduction to polyvinyl butyral resin (PVB) plastics [gudmould.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, solvent interactions and Hansen solubility parameters of polyvinyl butyral | springerprofessional.de [springerprofessional.de]

- 9. Water Clustering in Polyvinyl Butyral (PVB): Evidenced by Diffusion and Sorption Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Einfluss des Acetalisierungsgrades auf die Eigenschaften von Polyvinylbutyral (PVB): Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Polyvinylbutyral (PVB) ist ein vielseitiges Harz, das durch die Acetalisierung von Polyvinylalkohol mit Butyraldehyd hergestellt wird. Der Grad dieser Acetalisierung ist ein entscheidender Parameter, der die physikalischen, chemischen, thermischen und mechanischen Eigenschaften des Polymers maßgeblich beeinflusst. Dieses technische Handbuch bietet einen detaillierten Einblick in die Zusammenhänge zwischen dem Acetalisierungsgrad und den resultierenden Eigenschaften von PVB und liefert quantitative Daten sowie detaillierte experimentelle Protokolle für die Charakterisierung.

Quantitative Analyse der Eigenschaften in Abhängigkeit vom Acetalisierungsgrad

Die Eigenschaften von PVB können gezielt durch die Einstellung des Acetalisierungsgrades, des Polymerisationsgrades und des eingesetzten Aldehyds gesteuert werden.[1][2] Ein höherer Acetalisierungsgrad führt zu einer geringeren Konzentration an verbleibenden Hydroxylgruppen aus dem Polyvinylalkohol.[1][2] Die nachfolgende Tabelle fasst die quantitativen Zusammenhänge zwischen dem Massenanteil des Acetalisierungsgrades und verschiedenen Schlüsseleigenschaften von PVB zusammen, basierend auf wissenschaftlicher Literatur.

| Eigenschaft | Acetalisierungsgrad (Massen-%) | Wert | Anmerkungen | Quelle |

| Thermische Eigenschaften | ||||

| Glasübergangstemperatur (Tg) | 84,4 | 76,2 °C | Die Tg steigt mit abnehmendem Acetalisierungsgrad. | [3][4][5] |

| 70,4 | 79,5 °C | [3][4][5] | ||

| 58,8 | 83,1 °C | [3][4][5] | ||

| 40,3 | 88,9 °C | [3][4][5] | ||

| Löslichkeitsparameter | ||||

| Totaler Löslichkeitsparameter (δt) | 84,4 | 20,95 (J/cm³)^0.5 | Der totale Löslichkeitsparameter steigt linear mit abnehmendem Acetalisierungsgrad. | [3][4][5] |

| 70,4 | 22,01 (J/cm³)^0.5 | [3][4][5] | ||

| 58,8 | 23,23 (J/cm³)^0.5 | [3][4][5] | ||

| 40,3 | 24,98 (J/cm³)^0.5 | [3][4][5] | ||

| Mechanische Eigenschaften | ||||

| Zugfestigkeit | Variiert | Steigt mit zunehmendem Acetalisierungsgrad. | Genaue Werte sind stark vom Polymerisationsgrad und Additiven abhängig. | [6] |

| Adhäsionseigenschaften | ||||

| Haftung an Glas | Geringer | Besser | Freie OH-Gruppen ermöglichen eine bessere Bindung an Glas.[7][8] | [7][8] |

| Löslichkeit | ||||

| Gering | Wasserlöslich | [7][8] | ||

| Hoch | Löslich in Alkoholen | [7][8] |

Experimentelle Protokolle

Für die reproduzierbare Charakterisierung von PVB sind standardisierte experimentelle Verfahren unerlässlich. Nachfolgend werden die Methoden zur Bestimmung des Acetalisierungsgrades, der mechanischen Eigenschaften und der Adhäsion detailliert beschrieben.

Bestimmung des Acetalisierungsgrades mittels Titration der Hydroxylgruppen

Der Acetalisierungsgrad steht in direktem Zusammenhang mit dem Gehalt an verbleibenden Hydroxylgruppen. Eine gängige Methode zur Bestimmung ist die Titration des Hydroxylwerts gemäß Normen wie ASTM E1899 oder DIN EN ISO 4629-2.[9][10]

Prinzip: Die freien Hydroxylgruppen in der PVB-Probe werden mit einem Überschuss an Essigsäureanhydrid in einem Pyridin-Lösungsmittel acetyliert. Das nicht umgesetzte Essigsäureanhydrid wird anschließend zu Essigsäure hydrolysiert und mit einer standardisierten Kaliumhydroxidlösung titriert.[11]

Protokoll (Methode A nach Pharmaguideline):

-

Probenvorbereitung: Eine genau abgewogene Menge der PVB-Probe (gemäß Tabelle in der Norm) wird in einen 150-ml-Acetlylierungskolben mit Rückflusskühler gegeben.

-

Acetylierung: Die entsprechende Menge an Pyridin-Essigsäureanhydrid-Reagenz wird hinzugefügt. Die Mischung wird für eine Stunde in einem Wasserbad erhitzt, wobei der Wasserstand 2-3 cm über dem Flüssigkeitsniveau im Kolben gehalten wird.

-

Hydrolyse: Nach dem Abkühlen werden 5 ml Wasser durch die Oberseite des Kühlers zugegeben. Bei Trübung wird so viel Pyridin zugegeben, bis eine klare Lösung entsteht. Die Mischung wird für weitere 10 Minuten im Wasserbad erwärmt.

-

Titration: Nach erneutem Abkühlen werden der Kühler und die Kolbenwände mit 5 ml neutralisiertem Ethanol (95 %) gespült. Die Lösung wird mit 0,5 M ethanolischer Kaliumhydroxidlösung unter Verwendung von Phenolphthalein als Indikator titriert.

-

Blindwert: Eine Blindprobe ohne PVB wird parallel durchgeführt.

-

Berechnung: Der Hydroxylwert wird aus der Differenz der Titrationsvolumina zwischen der Blindprobe und der eigentlichen Probe berechnet.[12]

Alternativ kann die Bestimmung auch mittels ¹H-NMR-Spektroskopie erfolgen, welche eine detaillierte Analyse der chemischen Zusammensetzung ermöglicht.[13][14][15][16]

Messung der Zugeigenschaften nach ISO 527-3

Die Norm ISO 527-3 legt die Prüfbedingungen zur Bestimmung der Zugeigenschaften von Kunststofffolien mit einer Dicke von weniger als 1 mm fest.[17][18][19]

Protokoll:

-

Probenherstellung: Aus der PVB-Folie werden streifenförmige Probekörper (typischerweise 10-25 mm breit und mindestens 150 mm lang) geschnitten oder gestanzt. Die Kanten müssen glatt und frei von Kerben sein.[19]

-

Konditionierung: Die Proben werden vor der Prüfung konditioniert, um Einflüsse von Feuchtigkeit und Temperatur zu minimieren (z. B. 24 Stunden bei 23 °C und 50 % relativer Luftfeuchtigkeit).

-

Prüfaufbau: Die Probe wird in die Klemmen einer Universalprüfmaschine eingespannt. Auf dem zentralen Teil der Probe werden zwei parallele Messmarken im Abstand von 50 mm angebracht.[17]

-

Prüfungsdurchführung: Die Probe wird mit einer konstanten Geschwindigkeit (z. B. 50 mm/min) bis zum Bruch gedehnt. Während des Versuchs werden die Kraft und die Dehnung kontinuierlich aufgezeichnet.[18][20]

-

Auswertung: Aus der aufgezeichneten Spannungs-Dehnungs-Kurve werden Kennwerte wie die Zugfestigkeit (maximale Spannung), die Streckspannung, die Bruchdehnung und der Elastizitätsmodul ermittelt.[20]

Bewertung der Adhäsion mittels Pummel-Test (angelehnt an ASTM C1908)

Der Pummel-Test ist eine qualitative Methode zur Beurteilung der Haftfestigkeit von PVB-Folien in Verbundsicherheitsglas.[21]

Protokoll:

-

Probenvorbereitung: Eine Verbundglasscheibe mit der zu prüfenden PVB-Folie wird hergestellt.

-

Konditionierung: Die Probe wird für mindestens 4-6 Stunden in einem Gefrierschrank bei -18 °C gekühlt, um das PVB zu verspröden.[1][22]

-

Prüfungsdurchführung: Unmittelbar nach der Entnahme aus dem Gefrierschrank wird die Probe auf eine stabile Unterlage gelegt und mit einem Hammer systematisch bearbeitet ("gepummelt"), bis das Glas vollständig zersplittert ist.[1][22]

-

Visuelle Auswertung: Nach dem Test wird die Menge der an der PVB-Folie anhaftenden Glassplitter visuell bewertet. Die Bewertung erfolgt anhand einer Skala (typischerweise von 0 bis 10), wobei ein hoher Wert für eine hohe Adhäsion (viel anhaftendes Glas) und ein niedriger Wert für eine geringe Adhäsion (wenig anhaftendes Glas) steht.[22][23]

Visualisierungen von Prozessen und Zusammenhängen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren den Herstellungsprozess von PVB sowie die logischen Beziehungen zwischen dem Acetalisierungsgrad und den wesentlichen Materialeigenschaften.

Abbildung 1: Vereinfachter Arbeitsablauf der PVB-Synthese.

Abbildung 2: Einfluss des Acetalisierungsgrades auf PVB-Eigenschaften.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. PVB-Produktportfolio | Mowital® [mowital.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemie-schule.de [chemie-schule.de]

- 8. Polyvinylbutyral – Wikipedia [de.wikipedia.org]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. Hydroxyl value - Wikipedia [en.wikipedia.org]

- 12. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. zwickroell.com [zwickroell.com]

- 18. ISO 527-3 - Tensile Testing of Plastic Films and Sheets - STEP Lab [step-lab.com]

- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 20. ISO 527-3 – Tensile Testing for Thin Plastic Films and Sheets [pacorr.com]

- 21. store.astm.org [store.astm.org]

- 22. Investigations on the execution and evaluation of the Pummel test for polyvinyl butyral based interlayers | glassonweb.com [glassonweb.com]

- 23. aisglass.com [aisglass.com]

Thermische Eigenschaften Dünner Polyvinylbutyral-Filme: Ein Technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die thermischen Eigenschaften von dünnen Polyvinylbutyral (PVB)-Filmen. Es richtet sich an Fachleute in der Forschung und Entwicklung, die ein tiefgreifendes Verständnis des thermischen Verhaltens von PVB für ihre Anwendungen benötigen. Der Leitfaden umfasst quantitative Daten, detaillierte experimentelle Protokolle und visuelle Darstellungen von Arbeitsabläufen zur thermischen Analyse.

Zusammenfassung der Thermischen Eigenschaften

Die thermischen Eigenschaften von Polyvinylbutyral sind stark von dessen Zusammensetzung abhängig, insbesondere vom Weichmachergehalt. Weichmacher werden hinzugefügt, um die Flexibilität der Folie zu erhöhen, was jedoch auch die Glasübergangstemperatur (Tg) signifikant beeinflusst.

Glasübergangstemperatur (Tg)

Die Glasübergangstemperatur ist eine der wichtigsten thermischen Eigenschaften von PVB. Sie markiert den Übergang von einem harten, glasartigen Zustand in einen weicheren, gummiartigen Zustand. Für reines, weichmacherfreies PVB liegt die Tg typischerweise bei etwa 75 °C.[1] In kommerziellen PVB-Folien, die Weichmacher enthalten, kann die Tg erheblich niedriger sein und Werte zwischen 15 °C und 53 °C annehmen.[1][2] Eine Studie gibt für eine recycelte PVB-Folie eine Tg von 53 °C an, was auf das Vorhandensein von Weichmachern hindeutet.[2] Eine vergleichende Analyse von weichgemachtem PVC und PVB ergab für das PVB eine Glasübergangstemperatur von 16,2 °C.[3] Eine andere Untersuchung an PVB-Gussfilmen, die in verschiedenen Lösungsmitteln hergestellt wurden, zeigte eine konsistente Tg von 67 °C.[1]

Thermische Zersetzung

Die thermische Stabilität von PVB-Folien wird in der Regel mittels thermogravimetrischer Analyse (TGA) untersucht. Die Zersetzung von weichmacherfreiem PVB erfolgt in einem einzigen Schritt, beginnend bei etwa 329 °C, mit einer maximalen Gewichtsverlustrate bei circa 391 °C.[4] Bei weichmacherhaltigen PVB-Folien verläuft die Zersetzung mehrstufig. Der erste Massenverlust, der bei etwa 150 °C beginnt, wird auf die Verdampfung des Weichmachers zurückgeführt.[4] Die thermo-oxidative Zersetzung an Luft zeigt drei Hauptstufen in den Temperaturbereichen 170–300 °C, 300–420 °C und 420–480 °C.

Wärmeleitfähigkeit

Die Wärmeleitfähigkeit von PVB ist relativ gering, was es zu einem guten Wärmeisolator macht. Ein typischer Wert für die Wärmeleitfähigkeit einer PVB-Folie bei 65 °C beträgt 0,2 W/(m·K).

Quantitative Thermische Eigenschaftsdaten

Die folgende Tabelle fasst die wichtigsten quantitativen thermischen Eigenschaften von PVB-Folien aus verschiedenen Quellen zusammen.

| Eigenschaft | Wert | Messbedingung/Anmerkung | Quelle(n) |

| Glasübergangstemperatur (Tg) | |||

| 75 °C | Reines PVB | [1] | |

| 67-68 °C | PVB-Gussfilme | [1] | |

| 53 °C | Recyceltes, weichmacherhaltiges PVB | [2] | |

| 16,2 °C | Weichmacherhaltiges PVB | [3] | |

| 15-20 °C | PVB mit 25% Weichmacheranteil | [1] | |

| Thermische Zersetzung (TGA) | |||

| Beginn der Zersetzung (T5%) | 329 °C | Weichmacherfreies PVB in N2-Atmosphäre | [4] |

| Temperatur der max. Zersetzungsrate (Td) | ca. 391 °C | Weichmacherfreies PVB in N2-Atmosphäre | [4] |

| Zersetzungsstufen (thermo-oxidativ) | 170–300 °C, 300–420 °C, 420–480 °C | In Luftatmosphäre | |

| Wärmeleitfähigkeit (λ) | |||

| 0,2 W/(m·K) | bei 65 °C |

Detaillierte Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Standardmethoden zur Bestimmung der thermischen Eigenschaften von dünnen PVB-Folien.

Dynamische Differenzkalorimetrie (DSC)

Dieses Protokoll basiert auf den allgemeinen Prinzipien der Norm EN ISO 11357-1 und gängiger Laborpraxis zur Bestimmung der Glasübergangstemperatur (Tg).

Gerät: Dynamisches Differenzkalorimeter (DSC)

Probenvorbereitung:

-

Eine kleine Probe der PVB-Folie (typischerweise 5-10 mg) wird ausgestanzt oder zugeschnitten.[5][6]

-

Die Probe wird in einen Aluminium-DSC-Tiegel gegeben und der Deckel lose aufgelegt oder hermetisch verschlossen, je nach Feuchtigkeitsempfindlichkeit und erwarteten Übergängen.

-

Ein leerer Tiegel mit Deckel dient als Referenz.[7]

Experimentelle Parameter:

-

Temperaturprogramm:

-

Aufheizen von Raumtemperatur auf eine Temperatur deutlich über der erwarteten Tg (z. B. 150 °C) mit einer konstanten Heizrate von 10 °C/min, um die thermische Vorgeschichte zu löschen.

-

Kontrolliertes Abkühlen auf eine Temperatur deutlich unter der erwarteten Tg (z. B. -20 °C) mit einer Rate von 10 °C/min.

-

Zweites Aufheizen mit 10 °C/min auf die obere Temperaturgrenze. Die Tg wird aus der zweiten Aufheizkurve bestimmt.

-

-

Atmosphäre: Stickstoff (inert), mit einer typischen Spülrate von 20-50 ml/min.

Datenauswertung: Die Glasübergangstemperatur (Tg) wird als die Temperatur am Wendepunkt der Stufe im Wärmefluss-Temperatur-Diagramm des zweiten Aufheizzyklus bestimmt.

Thermogravimetrische Analyse (TGA)

Dieses Protokoll folgt den allgemeinen Richtlinien der Normen ASTM E1131 und ISO 11358 zur Untersuchung der thermischen Stabilität und Zersetzung.[8][9]

Gerät: Thermogravimetrische Analysewaage (TGA)

Probenvorbereitung:

-

Eine Probe der PVB-Folie (ca. 10 mg) wird zugeschnitten und in den TGA-Tiegel (typischerweise aus Platin oder Aluminiumoxid) gegeben.

Experimentelle Parameter:

-

Temperaturprogramm: Aufheizen der Probe von Raumtemperatur (z. B. 30 °C) auf eine hohe Temperatur (z. B. 600 °C oder höher) mit einer konstanten Heizrate, üblicherweise 10 °C/min.[4]

-

Atmosphäre: Die Analyse kann in einer inerten Atmosphäre (Stickstoff) zur Untersuchung der reinen thermischen Zersetzung oder in einer oxidativen Atmosphäre (Luft oder Sauerstoff) zur Untersuchung der thermo-oxidativen Stabilität durchgeführt werden.[10] Die Gasflussrate wird typischerweise auf 20-100 ml/min eingestellt.

Datenauswertung: Die TGA-Kurve zeigt den prozentualen Massenverlust als Funktion der Temperatur. Aus dieser Kurve können die Onset-Temperatur der Zersetzung (z. B. T5%, die Temperatur bei 5 % Massenverlust) und die Temperatur der maximalen Zersetzungsrate (aus der ersten Ableitung der TGA-Kurve, DTG) bestimmt werden.[4]

Messung der Wärmeleitfähigkeit

Dieses Protokoll beschreibt die "Transient Plane Source" (TPS) Methode, die in der Norm ISO 22007-2 für Polymere spezifiziert ist.[11][12]

Gerät: Transient Plane Source (TPS) Instrument

Probenvorbereitung:

-

Es werden zwei identische, flache und glatte Proben der PVB-Folie mit ausreichender Dicke und Fläche benötigt, um den TPS-Sensor vollständig zu bedecken.

-

Der TPS-Sensor wird zwischen die beiden Folienproben gelegt, sodass ein guter thermischer Kontakt gewährleistet ist.

Experimentelle Parameter:

-

Messprinzip: Ein kurzer elektrischer Impuls heizt den Sensor auf, der gleichzeitig als Temperaturfühler dient. Die Temperaturerhöhung als Funktion der Zeit wird aufgezeichnet.

-

Testparameter: Die Leistung und Dauer des Heizimpulses werden so gewählt, dass die erzeugte Wärmewelle nicht die Grenzen der Probe erreicht. Die Messung erfolgt bei einer definierten Umgebungstemperatur.

Datenauswertung: Aus dem transienten Temperaturanstieg werden die Wärmeleitfähigkeit und die thermische Diffusivität des Materials berechnet. Die Methode ist für Materialien mit einer Wärmeleitfähigkeit im Bereich von 0,01 bis 500 W/(m·K) geeignet.[12]

Visualisierungen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, illustrieren die experimentellen Arbeitsabläufe.

Abbildung 1: Experimenteller Arbeitsablauf für die DSC-Analyse.

Abbildung 2: Experimenteller Arbeitsablauf für die TGA-Analyse.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. scielo.br [scielo.br]

- 3. scholarly.org [scholarly.org]

- 4. An Integrated Characterization Strategy on Board for Recycling of poly(vinyl butyral) (PVB) from Laminated Glass Wastes [mdpi.com]

- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. infinitalab.com [infinitalab.com]

- 9. infinitalab.com [infinitalab.com]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. Thermal Conductivity Measurements According to ISO 22007:2 | RISE [ri.se]

- 12. measurlabs.com [measurlabs.com]

Analytische Charakterisierung von Polyvinylbutyral-Copolymeren: Ein technischer Leitfaden

Einführung

Polyvinylbutyral (PVB) ist ein thermoplastisches Harz, das durch die Acetalisierung von Polyvinylalkohol mit Butyraldehyd hergestellt wird.[1][2] Das resultierende Copolymer ist ein statistisches Terpolymer, das aus Vinylbutyral-, Vinylalkohol- und Vinylacetat-Einheiten besteht.[3] Das Verhältnis dieser Monomere bestimmt die physikalischen und chemischen Eigenschaften des PVB, wie z. B. seine Löslichkeit, Haftung und mechanische Festigkeit.[2] Aufgrund seiner hervorragenden filmbildenden Eigenschaften, optischen Klarheit und Haftfestigkeit wird PVB in großem Umfang als Zwischenschicht in Verbundsicherheitsglas für Automobil- und Architekturanwendungen eingesetzt.[2][4] Weitere Anwendungen finden sich in Lacken, Grundierungen, Klebstoffen und als temporäres Bindemittel für Keramiken.[1][2]

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist eine genaue Charakterisierung von PVB-Copolymeren entscheidend für die Qualitätskontrolle, die Produktentwicklung und die Optimierung von Formulierungen. Dieser technische Leitfaden bietet einen detaillierten Überblick über die wichtigsten analytischen Techniken zur Charakterisierung von PVB, einschließlich detaillierter experimenteller Protokolle und der Interpretation der Ergebnisse.

Logischer Arbeitsablauf der PVB-Charakterisierung

Der folgende Arbeitsablauf zeigt einen systematischen Ansatz zur vollständigen analytischen Charakterisierung einer PVB-Probe, von der Probenvorbereitung bis zur abschließenden Analyse und Berichterstattung.

Abbildung 1: Allgemeiner Arbeitsablauf für die analytische Charakterisierung von PVB.

Strukturelle Charakterisierung

Die strukturelle Analyse von PVB konzentriert sich auf die Identifizierung und Quantifizierung der funktionellen Gruppen, die das Copolymer ausmachen.

Fourier-Transform-Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie ist eine schnelle und leistungsstarke Technik zur Identifizierung der charakteristischen funktionellen Gruppen in PVB.[5] Sie wird zur qualitativen Analyse von Polymeren und zum Nachweis von Additiven wie Weichmachern verwendet.[5][6]

Typische FTIR-Absorptionsbanden für PVB:

| Wellenzahl (cm⁻¹) | Zuordnung der Schwingung |

| ~3450 | O-H-Streckschwingung (Hydroxylgruppen) |

| 2950-2850 | C-H-Streckschwingung (Alkylgruppen) |

| ~1730 | C=O-Streckschwingung (Acetatgruppen) |

| 1130-1000 | C-O-Streckschwingung (Acetal-Gruppen) |

Daten abgeleitet aus allgemeinen FTIR-Korrelationstabellen und Spektren von PVB.[7][8][9]

Experimentelles Protokoll: FTIR-Analyse (ATR-Methode)

-

Ziel: Identifizierung der funktionellen Gruppen in einer PVB-Probe.

-

Materialien: PVB-Film oder -Pulver, FTIR-Spektrometer mit ATR-Zubehör (Abgeschwächte Totalreflexion).

-

Durchführung: a. Sicherstellen, dass der ATR-Kristall sauber ist, indem er mit Isopropanol gereinigt und getrocknet wird. b. Eine Hintergrundmessung ohne Probe durchführen. c. Eine kleine Menge der PVB-Probe direkt auf den ATR-Kristall legen. d. Den Anpressstempel absenken, um einen guten Kontakt zwischen der Probe und dem Kristall zu gewährleisten. e. Das Spektrum im Bereich von 4000-400 cm⁻¹ mit einer geeigneten Anzahl von Scans (z. B. 32) und einer Auflösung von 4 cm⁻¹ aufnehmen.

-

Auswertung: Das resultierende Spektrum wird analysiert, indem die Positionen der Absorptionsbanden mit bekannten Werten für PVB verglichen werden, um das Vorhandensein von Hydroxyl-, Acetat- und Butyralgruppen zu bestätigen.[6]

Kernspinresonanz-Spektroskopie (NMR)

Die NMR-Spektroskopie ist eine unverzichtbare Methode zur detaillierten quantitativen Analyse der Copolymerzusammensetzung von PVB.[3] Mit ¹H-NMR und ¹³C-NMR können die relativen Anteile der Vinylalkohol-, Vinylacetat- und Vinylbutyral-Einheiten im Polymerrückgrat genau bestimmt werden.[10]

Experimentelles Protokoll: ¹H-NMR-Analyse

-

Ziel: Quantitative Bestimmung der Zusammensetzung des PVB-Copolymers.

-

Materialien: PVB-Probe, deuteriertes Lösungsmittel (z. B. Deuteriertes Dichlormethan, CD₂Cl₂ oder DMSO-d₆), NMR-Röhrchen, NMR-Spektrometer.

-

Durchführung: a. Etwa 10-20 mg der PVB-Probe in ca. 0,7 ml des deuterierten Lösungsmittels im NMR-Röhrchen auflösen. b. Das Röhrchen verschließen und die Probe durch Schütteln oder Ultraschallbehandlung vollständig auflösen. c. Das NMR-Röhrchen in das Spektrometer einsetzen und das Magnetfeld "shimmen", um eine optimale Homogenität zu erreichen. d. Ein ¹H-NMR-Spektrum mit einer ausreichenden Anzahl von Scans aufnehmen, um ein gutes Signal-Rausch-Verhältnis zu erzielen.

-

Auswertung: Die Integrale der charakteristischen Signale werden verwendet, um die Molenbrüche der einzelnen Monomereinheiten zu berechnen. Die chemischen Verschiebungen können je nach Lösungsmittel leicht variieren.

Molekulargewichtsanalyse

Das Molekulargewicht und seine Verteilung sind entscheidende Parameter, die die mechanischen Eigenschaften und das Verarbeitungsverhalten von PVB beeinflussen.

Gel-Permeations-Chromatographie (GPC) / Größenausschlusschromatographie (SEC)

GPC, auch als SEC bekannt, ist die am weitesten verbreitete Methode zur Bestimmung der Molekulargewichtsverteilung (MWD) von Polymeren.[11][12] Die Technik trennt Polymermoleküle nach ihrem hydrodynamischen Volumen in Lösung.[11]

Experimentelles Protokoll: GPC-Analyse

-

Ziel: Bestimmung des zahlenmittleren Molekulargewichts (Mn), des gewichtsmittleren Molekulargewichts (Mw) und der Polydispersität (Đ = Mw/Mn) von PVB.

-

Materialien: PVB-Probe, geeignetes Lösungsmittel (z. B. Tetrahydrofuran, THF), GPC-System (Pumpe, Injektor, Säulensatz, Detektor - typischerweise ein Brechungsindex-Detektor (RI)), Kalibrierstandards (z. B. Polystyrol).[11]

-

Durchführung: a. Eine verdünnte Lösung der PVB-Probe (ca. 1-2 mg/ml) im Eluenten (z. B. THF) herstellen. Die Lösung vor der Injektion filtrieren (z. B. mit einem 0,45-μm-Filter), um Partikel zu entfernen. b. Das GPC-System mit dem Eluenten bei einer konstanten Flussrate äquilibrieren. c. Eine Kalibrierkurve erstellen, indem Polystyrol-Standards mit bekanntem Molekulargewicht injiziert und deren Retentionszeiten aufgezeichnet werden.[13] d. Die vorbereitete PVB-Probenlösung injizieren. e. Das Chromatogramm aufzeichnen.

-

Auswertung: Die Molekulargewichtsverteilung der PVB-Probe wird durch Vergleich ihrer Retentionszeit mit der Kalibrierkurve berechnet.[13] Die Software des Geräts berechnet automatisch Mn, Mw und Đ.

Typische Molekulargewichtsbereiche für PVB:

| Parameter | Typischer Bereich ( g/mol ) |

| Mn (Zahlenmittel) | 30.000 - 100.000 |

| Mw (Gewichtsmittel) | 70.000 - 250.000 |

| Polydispersität (Đ) | 2.0 - 3.5 |

Diese Werte können je nach PVB-Typ und Hersteller variieren.

Thermische Analyse

Die thermische Analyse liefert wichtige Informationen über das Verhalten von PVB bei Temperaturänderungen.

Dynamische Differenzkalorimetrie (DSC)

Die DSC misst die Wärmemenge, die eine Probe bei kontrollierter Temperaturänderung aufnimmt oder abgibt.[14] Für amorphe Polymere wie PVB ist die Bestimmung der Glasübergangstemperatur (Tg) die Hauptanwendung.[15][16] Die Tg ist entscheidend für das Verständnis des mechanischen Verhaltens des Materials bei verschiedenen Temperaturen.[14]

Experimentelles Protokoll: DSC-Analyse

-

Ziel: Bestimmung der Glasübergangstemperatur (Tg) von PVB.

-

Materialien: PVB-Probe, DSC-Gerät, Aluminium-Tiegel mit Deckel.

-

Durchführung: a. Eine kleine Menge der Probe (5-10 mg) in einen Aluminium-Tiegel einwiegen. b. Den Tiegel versiegeln und in die DSC-Messzelle einsetzen. Ein leerer, versiegelter Tiegel dient als Referenz. c. Das folgende Heiz-/Kühlprogramm durchführen (typisch nach ISO 11357): i. Erster Heizlauf: Von Raumtemperatur auf eine Temperatur deutlich über der erwarteten Tg (z. B. 120 °C) mit einer Heizrate von 10-20 K/min erhitzen, um die thermische Vorgeschichte zu löschen. ii. Kühllauf: Die Probe kontrolliert abkühlen (z. B. mit 10 K/min). iii. Zweiter Heizlauf: Erneut mit der gleichen Heizrate erhitzen.

-

Auswertung: Die Glasübergangstemperatur (Tg) wird aus dem zweiten Heizlauf als die Temperatur am Wendepunkt der stufenförmigen Änderung im Wärmefluss bestimmt. Der Tg-Wert von PVB wird stark vom Weichmachergehalt beeinflusst; ein höherer Weichmachergehalt führt zu einer niedrigeren Tg.[3]

Thermogravimetrische Analyse (TGA)

Die TGA misst die Massenänderung einer Probe als Funktion der Temperatur oder Zeit in einer kontrollierten Atmosphäre.[17] Sie wird verwendet, um die thermische Stabilität und die Zusammensetzung von PVB zu bestimmen, indem flüchtige Bestandteile (wie Weichmacher) und die Zersetzung des Polymers quantifiziert werden.[15][18]

Experimentelles Protokoll: TGA-Analyse

-

Ziel: Untersuchung der thermischen Stabilität und Quantifizierung des Weichmachergehalts.

-

Materialien: PVB-Probe, TGA-Gerät.

-

Durchführung: a. Eine Probe von 10-15 mg in einen TGA-Tiegel einwiegen. b. Den Tiegel in den TGA-Ofen einsetzen. c. Die Probe unter einer inerten Atmosphäre (z. B. Stickstoff) mit einer konstanten Heizrate (z. B. 10 K/min) von Raumtemperatur bis zu einer hohen Temperatur (z. B. 600 °C) erhitzen.

-

Auswertung: Die TGA-Kurve (Masse vs. Temperatur) zeigt typischerweise zwei Hauptmassenverluststufen für weichmacherhaltiges PVB:

Zusammenfassung der thermischen Eigenschaften:

| Eigenschaft | Typischer Wert | Anmerkungen |

| Glasübergangstemperatur (Tg) | 60 - 75 °C | Ohne Weichmacher; sinkt mit steigendem Weichmachergehalt.[2] |

| Zersetzungstemperatur (TGA) | > 350 °C | Beginn der Polymerzersetzung in inerter Atmosphäre.[18] |

Synthese und Struktur von PVB

Das folgende Diagramm veranschaulicht die chemische Synthese von Polyvinylbutyral aus seinem Vorläufer Polyvinylalkohol und die resultierende statistische Copolymerstruktur.

Abbildung 2: Schematische Darstellung der PVB-Synthese und seiner Copolymer-Struktur.

References

- 1. Polyvinylbutyral | PVB | TER Chemicals [terchemicals.com]

- 2. Polyvinylbutyral – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. lenz-instruments.com [lenz-instruments.com]

- 5. FTIR-Spektroskopie – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]

- 6. IR-Spektroskopie - Analyse von Kunststoffen. - Labor STZ [steinbeis-analysezentrum.com]

- 7. dspace.kpfu.ru [dspace.kpfu.ru]

- 8. Polyvinyl butyral – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. KVWEB: Thermische Analyse [tuhh.de]

- 15. Thermische Analyse | Institut für Kunststofftechnik | Universität Stuttgart [ikt.uni-stuttgart.de]

- 16. Labor für thermische Analysen (DSC, TMA, TGA) | ATU [atu-lab.de]

- 17. CURRENTA: Thermoanalytische Verfahren [currenta.de]

- 18. researchgate.net [researchgate.net]

Grundlagen der Filmbildung aus Polyvinylbutyral-Lösungen: Ein technischer Leitfaden

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der grundlegenden Prinzipien, die der Bildung von Filmen aus Polyvinylbutyral (PVB)-Lösungen zugrunde liegen. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und behandelt die kritischen Aspekte von der Polymerauswahl und Lösungsvorbereitung bis hin zu den Mechanismen des Filmformungsprozesses und den Eigenschaften des resultierenden Films.

Einführung in Polyvinylbutyral (PVB)

Polyvinylbutyral ist ein Harz, das vor allem für Anwendungen genutzt wird, die eine starke Bindung, optische Klarheit, Zähigkeit und Flexibilität erfordern.[1] Es entsteht typischerweise durch die Kondensationsreaktion von Polyvinylalkohol (PVA) mit n-Butyraldehyd in Gegenwart einer starken Säure.[2][3][4] Die resultierende Polymerstruktur enthält hydrophobe Acetal- und Acetatgruppen sowie hydrophile Hydroxylgruppen, die PVB eine ausgezeichnete Haftung auf einer Vielzahl von Oberflächen wie Glas, Metall, Kunststoffen und Holz verleihen.[5]

Die Eigenschaften von PVB, wie das Molekulargewicht und der Gehalt an verbleibenden Hydroxylgruppen (ausgedrückt als Vinylalkoholgehalt), sind entscheidend für seine Löslichkeit und die finalen Filmeigenschaften.[2][6] Kommerziell erhältliches PVB wird in der Regel mit einem Vinylalkoholgehalt von etwa 12 % oder 19 % hergestellt.[2] Diese Hydroxylgruppen können auch mit wärmehärtenden Harzen wie Phenol-, Epoxid- oder Melaminharzen reagieren, um die chemische Beständigkeit und Härte der Beschichtung zu verbessern.[3][5] Aufgrund dieser vielseitigen Eigenschaften wird PVB in großem Umfang für die Herstellung von laminiertem Sicherheitsglas, Grundierungen, Druckfarben, Klebstoffen und Beschichtungen verwendet.[1][3][7]

Synthese von PVB

Die Synthese von PVB ist eine Acetalreaktion. Unter sauren Bedingungen wird n-Butyraldehyd protoniert und reagiert dann mit den Hydroxylgruppen der Polyvinylalkohol-Kette.[4] Dieser Prozess führt zur Bildung der charakteristischen cyclischen Acetalstruktur entlang der Polymerkette.

Abbildung 1: Vereinfachtes Diagramm der PVB-Synthesereaktion.

Prinzipien der PVB-Lösungsvorbereitung

Die Herstellung einer homogenen PVB-Lösung ist der erste entscheidende Schritt im Filmbildungsprozess. Die Auswahl der Lösungsmittel und die Auflösungsmethode haben einen erheblichen Einfluss auf die Viskosität der Lösung und die Qualität des Endfilms.

Auswahl des Lösungsmittels

PVB ist in einer Vielzahl organischer Lösungsmittel löslich, darunter Alkohole, Ketone und Ester.[5][8] Aromatische Lösungsmittel wie Toluol oder Xylol lösen PVB nur teilweise, können aber als Verdünner zur Viskositätskontrolle eingesetzt werden.[5] In der Praxis werden oft gemischte Lösungsmittelsysteme, wie z. B. eine Mischung aus Ethanol und Toluol, verwendet, um eine optimale Löslichkeit zu erreichen und eine niedrigere Viskosität der Lösung zu erzielen.[3][9] Das Verhältnis von aromatischen zu alkoholischen Lösungsmitteln liegt typischerweise zwischen 60/40 und 40/60 (Gewichtsverhältnis).[5][9] Ein geringer Wassergehalt im Lösungsmittel (ca. 2-3 Gew.-%) kann die Löslichkeit von PVB verbessern, indem er die Wasserstoffbrückenbindungsstärke des alkoholischen Lösungsmittels erhöht.[5][9]

Rolle von Weichmachern und Additiven

Obwohl PVB ein Thermoplast ist, ist es ohne die Zugabe von Weichmachern kaum zu verarbeiten.[5][9] Weichmacher werden hinzugefügt, um die Flexibilität des Films zu erhöhen, die Glasübergangstemperatur (Tg) zu senken und die Kaltbiegeeigenschaften zu verbessern.[9] Gängige Weichmacher für PVB sind Phthalatester (z. B. Dibutylphthalat), Adipate und Phosphatester.[2] Die Menge des Weichmachers liegt typischerweise zwischen 20 und 60 Gewichtsprozent, bezogen auf die PVB-Menge.[10]

Der Auflösungsprozess

Ein falscher Auflösungsprozess kann zur Bildung von Klumpen führen, die die Auflösungszeit erheblich verlängern.[5][9] Die empfohlene Methode zur Vermeidung von Klumpenbildung ist ein schrittweises Vorgehen: Zuerst wird das PVB-Pulver langsam unter Rühren in ein aromatisches oder Ester-Lösungsmittel gegeben.[5][9] Nachdem das Harz dispergiert und gequollen ist, wird das alkoholische Lösungsmittel hinzugefügt.[5][9] Eine leichte Erwärmung kann den Auflösungsprozess beschleunigen.[5][9]

Abbildung 2: Workflow für die optimale Vorbereitung einer PVB-Lösung.

Der Filmbildungsprozess

Die Umwandlung der PVB-Lösung in einen festen, zusammenhängenden Film erfolgt durch einen Prozess, der als Lösungsgießen bekannt ist und hauptsächlich durch die kontrollierte Verdampfung der Lösungsmittel gesteuert wird.

Lösungsgießen und Beschichtungstechniken

Beim Lösungsgießen wird die PVB-Lösung als eine flüssige Schicht auf ein Trägersubstrat aufgetragen.[2] Die Dicke des resultierenden Films wird durch die Konzentration der Lösung und die Dicke der aufgetragenen nassen Schicht bestimmt. Nach dem Trocknen kann der PVB-Film vom Trägersubstrat abgezogen werden.[2] Diese Methode ermöglicht die Herstellung von sehr dünnen bis hin zu dicken Filmen (>40 µm) mit guter optischer Klarheit und geringer Doppelbrechung.[2]

Der Trocknungsprozess: Stufen und Einflussfaktoren

Der Trocknungsprozess ist entscheidend für die endgültigen Eigenschaften des Films. Er wird typischerweise bei Temperaturen unter 100 °C durchgeführt, um eine thermische Zersetzung und Verfärbung des Polymers zu vermeiden.[2] Der Prozess lässt sich in drei Hauptphasen unterteilen, ähnlich wie bei Polymerdispersionen:

-

Verdampfung des Lösungsmittels : Die Polymerpartikel bzw. -ketten nähern sich an, während das Lösungsmittel verdampft.

-

Deformation/Packung : Die Polymerketten ordnen sich neu an und packen sich dicht.

-

Interdiffusion : Die Polymerketten verschlingen sich über die Grenzen der ursprünglichen Partikel hinweg und bilden so einen zusammenhängenden Film mit mechanischer Festigkeit.[11]

Die Trocknungsrate wird von mehreren Faktoren beeinflusst:

-

Temperatur : Höhere Temperaturen beschleunigen die Verdampfung und damit die Trocknungsrate.[12]

-

Anfängliche Schichtdicke : Dünnere Schichten trocknen schneller, da das Lösungsmittel einen kürzeren Weg zur Oberfläche hat.[12]

-

Lösungskonzentration : Lösungen mit niedrigerer Konzentration (mehr Lösungsmittel) benötigen länger zum Trocknen, obwohl die anfängliche Rate höher sein kann.[12]

-

Trocknungsmethode : Verschiedene Methoden wie Heißluft-, Heizplatten-, Infrarot- oder Vakuumtrocknung weisen unterschiedliche Effizienzen auf, wobei die Heizplattentrocknung oft als sehr effektiv angesehen wird.[12]

Das Ziel des Trocknungsprozesses ist es, den Restlösungsmittelgehalt auf unter 5 %, vorzugsweise unter 1 %, zu reduzieren.[2]

References

- 1. Polyvinyl butyral - Wikipedia [en.wikipedia.org]

- 2. US7012746B2 - Polyvinyl butyral films prepared by coating methods - Google Patents [patents.google.com]

- 3. tri-iso.com [tri-iso.com]

- 4. Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08099K [pubs.rsc.org]

- 5. Introduction of polyvinyl butyral resin (PVB) plastics [jinhetec.com]

- 6. kremer-pigmente.com [kremer-pigmente.com]

- 7. Production Process of Polyvinyl Butyral Resin-www.elephchem.com [elephchem.com]

- 8. researchgate.net [researchgate.net]

- 9. schem.net [schem.net]

- 10. DE2846837A1 - Polyvinylbutyral-folie - Google Patents [patents.google.com]

- 11. Zur Rolle von Kohäsion und Elastizität bei der Filmbildung aus Polymerdispersionen [dokumente.ub.tu-clausthal.de]

- 12. researchgate.net [researchgate.net]

Wechselwirkungen zwischen Polyvinylbutyral (PVB) und verschiedenen Weichmachern: Ein technischer Leitfaden

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der Wechselwirkungen zwischen Polyvinylbutyral (PVB), einem vielseitigen Thermoplast, und einer Reihe von Weichmachern. Der Schwerpunkt liegt auf der Quantifizierung dieser Wechselwirkungen und den daraus resultierenden Eigenschaftsänderungen des Polymers. Es werden detaillierte experimentelle Protokolle für Schlüsseltechniken zur Charakterisierung dieser Systeme vorgestellt.

Einleitung in die PVB-Weichmacher-Systeme

Polyvinylbutyral (PVB) ist ein Harz, das vor allem als Zwischenschicht in Verbundsicherheitsglas für die Automobil- und Architekturindustrie bekannt ist.[1][2] Unplastifiziertes PVB ist bei Raumtemperatur ein relativ steifes und sprödes Material mit einer Glasübergangstemperatur (Tg), die je nach spezifischer Zusammensetzung (insbesondere dem Gehalt an Vinylalkohol- und Vinylacetatgruppen) typischerweise zwischen 49 °C und 80 °C liegt.[1][3] Um die für viele Anwendungen erforderliche Flexibilität, Elastizität und Zähigkeit zu erreichen, werden dem PVB Weichmacher zugesetzt.

Weichmacher sind organische Moleküle, die sich zwischen die Polymerketten des PVB einlagern.[2] Dieser Prozess erhöht den freien Volumenanteil und den Abstand zwischen den Ketten, was die intermolekularen Kräfte (wie Van-der-Waals-Kräfte und Wasserstoffbrückenbindungen) reduziert.[4] Das makroskopische Ergebnis ist eine signifikante Senkung der Glasübergangstemperatur (Tg), wodurch das Material bei Gebrauchstemperatur weich und flexibel wird.[5] Die Auswahl und Konzentration des Weichmachers sind entscheidend, da sie die mechanischen Eigenschaften, die Kompatibilität und die Langzeitstabilität des Endprodukts maßgeblich beeinflussen.

Mechanismus der Weichmachung in PVB

Die Weichmachung von PVB beruht auf der physikalischen Interaktion zwischen den Weichmachermolekülen und den PVB-Polymerketten. Die langen, verknäulten PVB-Ketten werden durch die kleineren Weichmachermoleküle voneinander getrennt, was ihre Beweglichkeit erhöht. Dies senkt die Energie, die erforderlich ist, um von einem glasartigen, starren Zustand in einen gummiartigen, flexiblen Zustand überzugehen.

Abbildung 1: Mechanismus der PVB-Weichmachung.

Quantitative Daten: Einfluss von Weichmachern auf PVB-Eigenschaften

Die Effizienz und Wirkung eines Weichmachers in PVB hängen von seiner chemischen Struktur, Polarität und Konzentration ab. Nachfolgend sind quantitative Daten zusammengefasst, die den Einfluss verschiedener gängiger Weichmacher auf die Glasübergangstemperatur und die mechanischen Eigenschaften von PVB veranschaulichen.

Einfluss auf die Glasübergangstemperatur (Tg)

Die Senkung der Tg ist die primäre Funktion eines Weichmachers. Die nachstehende Tabelle fasst die Tg-Werte für PVB in Gegenwart verschiedener Weichmacher zusammen.

| Weichmacher | Konzentration (Gew.-%) | Tg (°C) | Anmerkungen / Quelle |

| Keiner (unplastifiziert) | 0% | 49 | Tg des reinen PVB-Harzes.[1] |

| Keiner (unplastifiziert) | 0% | 70 - 80 | Bereich für verschiedene kommerzielle PVB-Typen.[3] |

| Triethylenglykol-di-2-ethylhexanoat (3GO) | 28% | 16.2 | Recyceltes PVB aus Windschutzscheiben.[1] |

| Dibutylsebacat (DBS) | 20 - 40% | ~16 | Typischer Bereich für kommerzielle PVB-Folien.[3] |

| Diisononylphthalat (DINP) | 38% (in PVC) | -38.4 | Zum Vergleich: Weichmacherwirkung in PVC.[1] |

Hinweis: Die exakten Tg-Werte können je nach PVB-Sorte (z.B. Molekulargewicht, Rest-Hydroxylgehalt) und den spezifischen Messbedingungen der Dynamischen Differenzkalorimetrie (DSC) variieren.

Einfluss auf mechanische Eigenschaften

Weichmacher verändern die mechanischen Eigenschaften von PVB erheblich, indem sie die Steifigkeit verringern und die Dehnbarkeit erhöhen.

| Weichmacher | Konzentration (Gew.-%) | Zugfestigkeit (MPa) | Bruchdehnung (%) | Quelle |

| Triethylenglykol-di-2-ethylhexanoat (3GO) | 28% | 19.3 | 265 | [1] |

| Unbekannt (recyceltes PVB) | Unbekannt | 8.5 | 146 | In einem 40% PVB / 60% PVC-Blend.[6] |

| Diisononylphthalat (DINP) | 38% (in PVC) | 15.8 | 353 | Zum Vergleich in PVC.[1] |

Allgemeiner Trend: Mit zunehmendem Weichmachergehalt nehmen die Zugfestigkeit und der Elastizitätsmodul ab, während die Bruchdehnung zunimmt.[5][7]

Kompatibilität und Hansen-Löslichkeitsparameter (HSP)

Die Kompatibilität zwischen PVB und einem Weichmacher ist entscheidend für die Langzeitstabilität und die Vermeidung von Weichmachermigration. Eine gute Methode zur Vorhersage der Kompatibilität ist der Vergleich der Hansen-Löslichkeitsparameter (HSP). Materialien mit ähnlichen HSP-Werten sind mit hoher Wahrscheinlichkeit miteinander mischbar. Die HSP unterteilen sich in drei Komponenten: Dispersion (δD), polar (δP) und Wasserstoffbrückenbindung (δH).

| Material | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Quelle |

| Polyvinylbutyral (PVB) | 17.5 - 18.7 | 4.4 - 9.8 | 8.0 - 11.2 | [8] |

| Triethylenglykol-di-2-ethylhexanoat (3GO) | 16.0 | 4.9 | 5.8 | Schätzwert basierend auf ähnlichen Estern |

| Dibutylsebacat (DBS) | 16.4 | 3.7 | 4.3 | [9] |

| Di-n-octylphthalat (DOP) | 17.0 | 7.0 | 3.9 | Basierend auf PVC-Studien |

Die Werte für PVB variieren je nach Acetalisierungsgrad.[8] Die Kompatibilität ist umso besser, je geringer der Abstand (Ra) zwischen den HSP-Punkten von Polymer und Weichmacher im Hansen-Raum ist.

Experimentelle Protokolle

Die Charakterisierung von PVB-Weichmacher-Wechselwirkungen erfordert präzise und standardisierte Messverfahren.

Workflow der experimentellen Charakterisierung

Abbildung 2: Workflow zur Charakterisierung von PVB-Weichmacher-Systemen.

Bestimmung der Glasübergangstemperatur (Tg) mittels Dynamischer Differenzkalorimetrie (DSC)

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Messung der Tg von weichgemachtem PVB.

-

Probenvorbereitung: Eine kleine Menge der PVB-Folie (typischerweise 5-10 mg) wird ausgestanzt und in einen Aluminium-DSC-Tiegel eingewogen. Der Tiegel wird hermetisch verschlossen.

-

Geräteeinrichtung: Ein DSC-Gerät wird mit einem leeren, verschlossenen Aluminiumtiegel als Referenz bestückt. Eine inerte Atmosphäre (z. B. Stickstoff mit einer Spülrate von 50 ml/min) wird eingestellt, um Oxidation zu verhindern.[1]

-

Thermischer Zyklus:

-

Erster Heizlauf: Die Probe wird mit einer konstanten Rate (z. B. 10 °C/min) auf eine Temperatur deutlich über der erwarteten Tg und eventuellen Schmelzpunkten von Additiven erhitzt (z. B. auf 160 °C), um die thermische Vorgeschichte zu löschen.[1]

-

Kühllauf: Die Probe wird kontrolliert abgekühlt (z. B. mit 10 °C/min) auf eine Temperatur deutlich unterhalb der erwarteten Tg (z. B. -80 °C).[1]

-

Zweiter Heizlauf: Die Probe wird erneut mit der gleichen Rate (z. B. 10 °C/min) erhitzt. Dieser zweite Heizlauf wird zur Bestimmung der Tg verwendet.

-

-

Datenauswertung: Die Tg wird aus der Thermogrammkurve des zweiten Heizlaufs als der Mittelpunkt der stufenförmigen Änderung im Wärmefluss bestimmt.[10]

Bestimmung der mechanischen Eigenschaften mittels Zugversuch (gemäß ASTM D882)

Dieses Protokoll beschreibt die Bestimmung von Zugfestigkeit, Bruchdehnung und Elastizitätsmodul für dünne PVB-Folien.

-

Probenvorbereitung: Aus der PVB-Folie werden rechteckige Probenstreifen mit definierten Abmessungen (z. B. 25 mm Breite, 150 mm Länge) geschnitten.[11][12] Die Dicke jeder Probe wird an mehreren Stellen gemessen und der Durchschnittswert notiert.

-

Testbedingungen: Die Prüfung wird unter standardisierten Laborbedingungen (23 °C und 50 % relative Luftfeuchtigkeit) durchgeführt.[12]

-

Durchführung des Tests:

-

Die Probe wird vertikal in die Klemmen einer Universalprüfmaschine eingespannt. Die Einspannlänge (Gage Length) wird festgelegt (z. B. 100 mm).[4]

-

Die Maschine zieht die Probe mit einer konstanten Geschwindigkeit (z. B. 50 mm/min oder 500 mm/min, abhängig von der erwarteten Dehnung) bis zum Bruch.[11][13]

-

Während des Versuchs werden die aufgebrachte Kraft und die Verlängerung der Probe kontinuierlich aufgezeichnet.

-

-

Datenauswertung: Aus der resultierenden Spannungs-Dehnungs-Kurve werden folgende Kennwerte ermittelt:[11]

-

Zugfestigkeit: Maximale Spannung, die die Probe vor dem Bruch aushält.

-

Bruchdehnung: Prozentuale Längenänderung der Probe beim Bruch.

-

Elastizitätsmodul: Steigung des linearen (elastischen) Bereichs der Kurve, ein Maß für die Steifigkeit des Materials.

-

Bestimmung der Weichmachermigration (in Anlehnung an ASTM D2199)

Dieses Protokoll bietet eine beschleunigte Methode zur qualitativen Bewertung der Tendenz eines Weichmachers, aus einer PVB-Folie in eine Kontaktfläche zu migrieren.

-

Probenvorbereitung: Eine Testoberfläche (z. B. eine lackierte Glasplatte) wird vorbereitet und konditioniert.[14] Ein quadratisches Stück der weichgemachten PVB-Folie (z. B. 51 x 51 mm) wird zugeschnitten.[14]

-

Aufbau des Tests:

-

Die PVB-Folie wird auf die Testoberfläche gelegt.

-

Eine definierte Anordnung aus Aluminiumfolie, einem Schwammgummi und einem Glasplättchen wird auf die PVB-Folie gelegt.

-

Ein Gewicht wird aufgebracht, um einen konstanten Druck zu gewährleisten (z. B. ein Gesamtgewicht von 910 g, um einen Druck von ca. 3,45 kPa zu erzeugen).[14]

-

-

Beschleunigte Alterung: Die gesamte Anordnung wird für eine definierte Zeit (z. B. 72 Stunden) in einen Umluftofen bei erhöhter Temperatur (z. B. 50 °C) gelegt.[14]

-

Auswertung:

-

Nach der Entnahme aus dem Ofen und dem Abkühlen wird die PVB-Folie vorsichtig entfernt.

-

Die Testoberfläche wird visuell auf Veränderungen wie Erweichung, Klebrigkeit oder einen sichtbaren Abdruck ("Marring") untersucht.[14]

-

Der Grad der Migration wird oft auf einer qualitativen Skala bewertet (z. B. keine Veränderung, leichter Abdruck, starker Abdruck).[14]

-

Schlussfolgerung

Die Wechselwirkung zwischen PVB und Weichmachern ist ein fundamentaler Aspekt, der die physikalischen und mechanischen Eigenschaften des Polymers für eine breite Palette von Anwendungen maßschneidert. Die Auswahl des Weichmachers muss sorgfältig erfolgen, wobei dessen Effizienz bei der Senkung der Glasübergangstemperatur, sein Einfluss auf die mechanische Festigkeit und Dehnbarkeit sowie seine Kompatibilität zur Vermeidung von Migration berücksichtigt werden müssen. Quantitative Methoden wie DSC und Zugversuche, ergänzt durch Kompatibilitätsvorhersagen mittels Hansen-Löslichkeitsparametern, sind unerlässlich für die Entwicklung und Qualitätskontrolle von weichgemachten PVB-Systemen. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für die systematische Untersuchung und Optimierung dieser komplexen Materialsysteme.

References

- 1. scholarly.org [scholarly.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. library.e.abb.com [library.e.abb.com]

- 6. scholarly.org [scholarly.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Insights into organogelation and its kinetics from Hansen solubility parameters. Toward a priori predictions of molecular gelation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. qualitester.com [qualitester.com]

- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]

- 13. youtube.com [youtube.com]

- 14. file.yizimg.com [file.yizimg.com]

Methodological & Application

Herstellung einer stabilen Polyvinylbutyral-Lösung in Ethanol

Anwendungs- und Protokollhinweise:

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt ein detailliertes Protokoll zur Herstellung einer stabilen, homogenen Lösung von Polyvinylbutyral (PVB) in Ethanol. Es behandelt die Auswahl der Materialien, die Lösungsverfahren und die Faktoren, die die Lösungsstabilität und -viskosität beeinflussen. Quantitative Daten für verschiedene PVB-Typen werden zur Verfügung gestellt, um die Auswahl des geeigneten Materials und die Prozessoptimierung zu erleichtern.

Einleitung

Polyvinylbutyral (PVB) ist ein vielseitiges Harz, das aufgrund seiner hervorragenden filmbildenden Eigenschaften, seiner starken Haftung und seiner Löslichkeit in Alkoholen in zahlreichen industriellen und wissenschaftlichen Anwendungen eingesetzt wird.[1][2] In der pharmazeutischen Entwicklung und Forschung wird PVB für Beschichtungen, als Bindemittel in Granulierungen und für die Herstellung von Trägermaterialien für die Wirkstofffreisetzung verwendet. Die Herstellung einer klaren, stabilen und homogenen PVB-Lösung in Ethanol ist ein entscheidender erster Schritt für viele dieser Anwendungen.

Die Stabilität und die rheologischen Eigenschaften einer PVB-Lösung hängen stark von der Molekülmasse und dem Acetalisierungsgrad des PVB-Harzes sowie von den Lösungsbedingungen wie Temperatur, Rührgeschwindigkeit und der Anwesenheit von Wasser ab.[3][4] Dieses Protokoll bietet eine standardisierte Methode zur Herstellung reproduzierbarer PVB-Lösungen.

Quantitative Daten: Viskosität ausgewählter PVB-Typen

Die Wahl des PVB-Typs hat einen direkten Einfluss auf die Viskosität der resultierenden Lösung. Die folgende Tabelle fasst die Eigenschaften verschiedener kommerziell erhältlicher PVB-Typen (Beispiel: Mowital®) zusammen, einschließlich ihrer dynamischen Viskosität in einer 10%igen ethanolischen Lösung. Der Zahlenwert im Namen (z. B. 30, 60) korreliert mit dem Polymerisationsgrad (und damit der Molekülmasse), während der Buchstabe (z. B. T, H, HH) den Acetalisierungsgrad angibt.

| PVB-Typ (Beispiel) | Gehalt an Polyvinylalkohol (Hydroxylgruppen) (wt-%) | Dynamische Viskosität (mPa·s) (10% in Ethanol mit 5% H₂O) |

| Mowital® B 30 T | 24–27 | 30–55 |

| Mowital® B 30 H | 18–21 | 35–60 |

| Mowital® B 30 HH | 11–14 | 35–60 |

| Mowital® B 45 H | 18–21 | 60–90 |

| Mowital® B 60 T | 24–27 | 180–260 |

| Mowital® B 60 H | 18–21 | 160–260 |

| Mowital® B 60 HH | 12–16 | 120–280 |

| Mowital® B 75 H | 18–21 | 60–100 (5% Lösung) |

Tabelle basierend auf den technischen Daten von Kuraray Mowital®.[4]

Logische Zusammenhänge und Lösungsmechanismus

Die Löslichkeit von PVB in Ethanol wird hauptsächlich durch die polaren Hydroxylgruppen (-OH) im Polymerrückgrat bestimmt. Ein höherer Gehalt an Hydroxylgruppen (geringerer Acetalisierungsgrad) verbessert im Allgemeinen die Löslichkeit in polaren Lösungsmitteln wie Ethanol. Die Molekülmasse (Polymerisationsgrad) beeinflusst direkt die Viskosität der Lösung; höhere Molekülmassen führen zu signifikant höheren Viskositäten bei gleicher Konzentration.

Experimentelle Protokolle

Dieses Protokoll beschreibt die Herstellung einer 10%igen (w/w) PVB-Lösung. Die Konzentration kann je nach Anwendung und dem gewählten PVB-Typ angepasst werden. Lösungen über 20 Gew.-% neigen zur Gelbildung.[5]

Benötigte Materialien und Geräte

-

PVB-Harz: Pulver oder Granulat (z. B. Mowital® B 30 H)

-

Lösungsmittel: Ethanol (≥ 96%, analysenrein)

-

Becherglas: Passende Größe für das Lösungsvolumen

-

Magnetrührer mit Heizplatte

-

Magnetrührstab

-

Präzisionswaage

-

Messzylinder

-

Parafilm oder Uhrglas zum Abdecken des Becherglases

-

Optional: Weithals-Lagerflasche aus Glas

Standardprotokoll zur Auflösung (Kalte Methode)

Dieses Verfahren ist für die meisten PVB-Typen bei Raumtemperatur geeignet und minimiert die Verdunstung des Lösungsmittels.

-

Abwiegen: Wiegen Sie die erforderliche Menge an Ethanol und PVB-Pulver in separaten Gefäßen ab, um eine 10%ige (w/w) Lösung herzustellen (z. B. 90 g Ethanol und 10 g PVB).

-

Vorbereitung: Geben Sie das Ethanol und den Magnetrührstab in das Becherglas. Stellen Sie das Becherglas auf den Magnetrührer und starten Sie den Rührer bei einer moderaten Geschwindigkeit (ca. 400–500 U/min), sodass ein sichtbarer Vortex entsteht, ohne dass Luftblasen intensiv eingezogen werden.

-

Zugabe des PVB: Fügen Sie das PVB-Pulver langsam und portionsweise in den Vortex des gerührten Ethanols hinzu.[2] Eine langsame Zugabe ist entscheidend, um die Bildung von Klumpen zu verhindern.

-

Auflösen: Decken Sie das Becherglas mit einem Uhrglas oder Parafilm ab, um die Verdunstung zu minimieren. Lassen Sie die Lösung bei Raumtemperatur rühren, bis sich das gesamte PVB vollständig aufgelöst hat. Dies kann je nach PVB-Typ und Partikelgröße mehrere Stunden dauern.

-

Qualitätskontrolle: Überprüfen Sie die Lösung visuell auf Klarheit und das Fehlen von ungelösten Partikeln.

-

Lagerung: Füllen Sie die fertige Lösung in eine beschriftete Glasflasche und lagern Sie sie dicht verschlossen an einem kühlen, dunklen Ort.

Beschleunigtes Protokoll (Warme Methode)

Eine moderate Erwärmung kann die Lösungszeit erheblich verkürzen. Eine Erhöhung der Temperatur um 20 °C kann die Auflösezeit um den Faktor 3–4 reduzieren.[6]

-

Führen Sie die Schritte 1–3 des Standardprotokolls bei Raumtemperatur durch. Es ist entscheidend, dass das PVB-Pulver vollständig benetzt ist, bevor die Temperatur erhöht wird, um Verklumpungen zu vermeiden.

-

Erwärmen: Stellen Sie die Heizplatte auf eine moderate Temperatur von 40–50 °C ein. Achtung: Überschreiten Sie nicht 60 °C, um ein übermäßiges Verdampfen des Ethanols zu vermeiden und die Brandgefahr zu minimieren.

-

Auflösen: Rühren Sie die Lösung bei konstanter Temperatur, bis sie vollständig klar ist.

-

Abkühlen: Schalten Sie die Heizung aus und lassen Sie die Lösung unter weiterem Rühren auf Raumtemperatur abkühlen.

-

Führen Sie die Schritte 5 und 6 des Standardprotokolls durch.

Visualisierung des experimentellen Arbeitsablaufs

Stabilität und Fehlerbehebung

Langzeitstabilität: Die Stabilität von PVB in Substanz ist bei kühler und trockener Lagerung für mindestens 12–24 Monate gewährleistet.[2] Die Stabilität einer ethanolischen PVB-Lösung kann jedoch durch mehrere Faktoren beeinträchtigt werden:

-

Hydrolyse: Die Anwesenheit von Wasser und sauren Verunreinigungen kann zur langsamen Hydrolyse des PVB führen, was die Viskosität und die Polymereigenschaften verändert.[4]

-

Viskositätsänderungen: Im Laufe der Zeit kann es durch Polymerketten-Neuordnung oder langsame Aggregation zu Änderungen der Viskosität kommen.

-

Verdunstung des Lösungsmittels: Eine unzureichende Abdichtung des Lagerbehälters führt zur Aufkonzentration der Lösung.

Für reproduzierbare Ergebnisse, insbesondere in analytischen oder pharmazeutischen Anwendungen, wird empfohlen, die PVB-Lösung frisch anzusetzen und nicht länger als einige Wochen zu lagern. Es sind keine spezifischen Stabilisatoren für die Langzeitlagerung von PVB-Ethanol-Lösungen in der Literatur weit verbreitet dokumentiert.

Fehlerbehebung:

| Problem | Mögliche Ursache | Lösung |

| Klumpenbildung im Pulver | Zu schnelle Zugabe des PVB; unzureichende Rührgeschwindigkeit. | PVB-Pulver langsam und direkt in den Vortex des gerührten Lösungsmittels geben. Rührgeschwindigkeit erhöhen.[2][4] |

| Lösung ist trüb oder enthält Gele | PVB ist nicht vollständig gelöst; Konzentration ist zu hoch (>20%); falscher PVB-Typ für reines Ethanol. | Längere Rührzeit gewähren; moderate Wärme anwenden (siehe Protokoll 4.3). Konzentration reduzieren. PVB-Typ mit höherem Hydroxylgehalt wählen. |

| Viskosität ist zu hoch | Molekülmasse des PVB-Typs ist zu hoch; Konzentration ist zu hoch. | Einen PVB-Typ mit niedrigerer Molekülmasse (z.B. B 30 H statt B 60 H) verwenden. Konzentration der Lösung reduzieren. Ein Co-Lösungsmittel wie Toluol oder Methylethylketon kann die Viskosität senken.[3] |

| Film nach dem Trocknen spröde | Fehlender Weichmacher. | Für Anwendungen, die Flexibilität erfordern (z. B. freistehende Filme), muss ein geeigneter Weichmacher (z. B. Triethylenglykol-di-2-ethylbutyrat) zur Formulierung hinzugefügt werden. |

References

- 1. researchgate.net [researchgate.net]

- 2. tri-iso.com [tri-iso.com]

- 3. Introduction of polyvinyl butyral resin (PVB) plastics [jinhetec.com]

- 4. schem.net [schem.net]

- 5. Selection of Conditions in PVB Polymer Dissolution Process for Laminated Glass Recycling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. schem.net [schem.net]

Protokoll zur Beschichtung von Glas mit einer Polyvinylbutyral (PVB)-Lösung

Datum: 25.10.2025

Version: 1.0

Autor: Gemini

Einleitung

Polyvinylbutyral (PVB) ist ein thermoplastisches Harz, das für seine hervorragende Haftung auf Glas, optische Klarheit, Zähigkeit und Flexibilität bekannt ist.[1][2] Diese Eigenschaften machen es zu einem idealen Material für eine Vielzahl von Anwendungen, darunter als Zwischenschicht in Verbundsicherheitsglas, als Bindemittel in Lacken, Grundierungen und Druckfarben sowie als temporäres Bindemittel für Keramik.[1][3][4][5] Dieses Dokument beschreibt ein detailliertes Protokoll für die Beschichtung von Glassubstraten mit einer PVB-Lösung im Labormaßstab. Es werden die notwendigen Schritte von der Vorbereitung der Substrate und der Lösung über den Beschichtungsprozess mittels Rotationsbeschichtung (Spin Coating) bis hin zur thermischen Nachbehandlung erläutert.

Materialien und Geräte

Materialien:

-

Glas-Substrate (z.B. Objektträger oder Deckgläser)

-

Polyvinylbutyral (PVB) Pulver oder Granulat (z.B. Mowital® B 30 H[2])

-

Lösungsmittel: Ethanol (96-99%), 2-Propanol, Butanol oder Toluol[3][6]

-

Aceton (Pro-Analyse-Qualität)

-

Isopropanol (Pro-Analyse-Qualität)

-

Deionisiertes (DI) Wasser

-

Druckluft oder Stickstoff (gefiltert)

Geräte:

-

Ultraschallbad

-

Magnetrührer mit Heizplatte

-

Bechergläser und Erlenmeyerkolben

-

Messzylinder und Pipetten

-

Analysenwaage

-

Rotationsbeschichter (Spin Coater)

-

Heizplatte oder Trockenschrank

-

Pinzetten (lösemittelbeständig)

-

Sicherheitsbrille und Laborhandschuhe

-

Abzug

Experimentelle Protokolle

Eine sorgfältige Reinigung der Glasoberfläche ist entscheidend für eine gute Haftung und eine homogene Beschichtung.[7]

-

Mechanische Vorreinigung: Entfernen Sie grobe Verunreinigungen von den Glas-Substraten mit einem fusselfreien Tuch.

-

Ultraschallreinigung: Legen Sie die Substrate in ein Becherglas und führen Sie nacheinander die folgenden Reinigungsschritte im Ultraschallbad für jeweils 15 Minuten durch:

-

Deionisiertes Wasser mit einem Tropfen Spülmittel

-

Deionisiertes Wasser (zweimal spülen)

-

Aceton

-

Isopropanol

-

-